1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide: Physical Properties & Characterization Guide
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide: Physical Properties & Characterization Guide
This in-depth technical guide details the physical properties, synthesis, and characterization logic for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide , a critical scaffold in medicinal chemistry known for its antimicrobial and anti-inflammatory potential.
Executive Summary & Compound Identity
This compound represents a specific subclass of 1,5-disubstituted pyrazoles. Unlike their 1,3-isomers, the 1-aryl-5-methyl derivatives possess unique steric and electronic properties due to the proximity of the C5-methyl group to the N1-aryl ring, often resulting in a twisted conformation that influences biological binding affinity.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide |
| CAS Registry Number | 618092-50-5 |
| Molecular Formula | C₁₁H₁₁BrN₄O |
| Molecular Weight | 295.14 g/mol |
| Monoisotopic Mass | 294.01 g/mol (based on ⁷⁹Br) |
| SMILES | CC1=C(C(=O)NN)C=NN1C2=CC=C(Br)C=C2 |
| Structural Class | Pyrazole-4-carboxylic acid derivative |
Physical & Thermodynamic Properties
The physical state of this hydrazide is governed by strong intermolecular hydrogen bonding (N-H···O=C) typical of the hydrazide moiety, leading to high melting points and poor aqueous solubility.
Quantitative Properties
| Property | Value / Range | Condition / Note |
| Physical State | Solid | Crystalline powder |
| Color | White to Off-white | Purity dependent |
| Melting Point | 197 – 204 °C | Sharp range indicates high purity [1] |
| Solubility (High) | DMSO, DMF | Dipolar aprotic solvents disrupt H-bonds |
| Solubility (Mod) | Ethanol, Methanol | Requires heating (reflux) |
| Solubility (Low) | Water, Diethyl Ether | Hydrophobic aryl/methyl domains dominate |
| LogP (Predicted) | ~1.1 - 1.5 | Moderate lipophilicity |
| pKa (Hydrazide) | ~3.0 - 3.5 | Protonation of terminal -NH₂ |
Synthesis & Experimental Protocols
To ensure the physical properties reported are accurate, the compound must be synthesized with high regioselectivity. The 5-methyl isomer is thermodynamically favored under specific conditions, but kinetic control can yield mixtures.
Regioselective Synthesis Workflow
The synthesis relies on the condensation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate with 4-Bromophenylhydrazine .
Step 1: Precursor Formation (In Situ)
-
Reagents: Ethyl acetoacetate (1.0 eq), Triethyl orthoformate (1.2 eq), Acetic anhydride (2.0 eq).
-
Protocol: Reflux ethyl acetoacetate with triethyl orthoformate and acetic anhydride for 2–3 hours.
-
Mechanism: This generates the ethoxymethylene intermediate. The ethoxy group activates the C2 position, making it highly electrophilic.
Step 2: Cyclization to Pyrazole Ester
-
Reagents: 4-Bromophenylhydrazine hydrochloride (1.0 eq), Ethanol (Solvent).
-
Protocol:
-
Dissolve the hydrazine salt in ethanol.
-
Add the ethoxymethylene intermediate dropwise at room temperature.
-
Reflux for 4–6 hours.
-
Cool to precipitate the ester: Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate .
-
-
Expert Insight (Regiochemistry): The terminal -NH₂ of the hydrazine is the strongest nucleophile and attacks the most electrophilic carbon (the ethoxymethylene C=C-O bond) first. The subsequent ring closure by the internal -NH- onto the ketone carbonyl places the methyl group at position 5.
Step 3: Hydrazinolysis (Target Formation)
-
Reagents: Pyrazole ester (from Step 2), Hydrazine hydrate (80%, 5.0 eq), Ethanol.
-
Protocol:
-
Suspend the ester in ethanol (10 mL/g).
-
Add excess hydrazine hydrate (to prevent dimer formation).
-
Reflux for 6–8 hours. The solid will dissolve, then the product may precipitate.
-
Workup: Cool to 0°C. Filter the white solid. Wash with cold ethanol and diethyl ether.
-
Recrystallization: Recrystallize from hot ethanol/DMF (9:1) to obtain analytical grade crystals for melting point determination.
-
Visualizing the Synthesis Logic
Caption: Regioselective route ensuring the 5-methyl isomer via ethoxymethylene intermediate.
Characterization & Spectral Analysis
Validating the structure requires distinguishing the 5-methyl isomer from the 3-methyl impurity and confirming the hydrazide functionality.
Nuclear Magnetic Resonance (NMR) Profile
-
Solvent: DMSO-d₆ (Standard for hydrazides).
-
¹H NMR (400 MHz) Diagnostic Signals:
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 9.40 – 9.60 | Singlet (br) | 1H | -C(=O)NH - | Exchangeable with D₂O. Downfield due to carbonyl anisotropy. |
| 8.10 – 8.30 | Singlet | 1H | Pyrazole C3-H | Diagnostic: In 5-methyl isomers, C3-H is deshielded by the adjacent C4-carbonyl. |
| 7.70 – 7.80 | Doublet | 2H | Ar-H (AA'BB') | Ortho to Br (deshielded by inductive effect). |
| 7.40 – 7.50 | Doublet | 2H | Ar-H (AA'BB') | Meta to Br (Ortho to N1). |
| 4.30 – 4.50 | Broad Singlet | 2H | -NH-NH₂ | Often broad; disappears with D₂O shake. |
| 2.45 – 2.55 | Singlet | 3H | C5-CH₃ | Distinct from C3-CH₃ (usually ~2.2 ppm) due to steric twist. |
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode).
-
Key Peaks:
-
[M+H]⁺: 295.0 and 297.0 (1:1 ratio).
-
Interpretation: The 1:1 isotopic pattern is the definitive signature of a Bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Infrared Spectroscopy (FT-IR)
-
3300 – 3150 cm⁻¹: N-H stretching (Doublet for -NH₂).
-
1660 – 1640 cm⁻¹: C=O stretching (Amide I band).
-
1590 – 1570 cm⁻¹: C=N stretching (Pyrazole ring).
Quality Control & Storage
To maintain the physical integrity of the compound for biological screening:
-
Storage: Store at 2–8 °C in a desiccator. Hydrazides are hygroscopic and can hydrolyze slowly if exposed to moisture over months.
-
Stability: Stable in solid form for >2 years. In solution (DMSO), use within 24 hours to avoid oxidation of the hydrazide to the acid or diimide.
-
Safety: The compound contains a hydrazine moiety and a halogenated aromatic ring. Handle as a potential skin sensitizer and irritant (H315, H319).[1]
Characterization Logic Flow
Caption: Step-by-step logic for validating the 5-methyl-4-carbohydrazide structure.
References
-
PubChem . (2025).[2] Compound Summary: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.[3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Mohamed, H. A., et al. (2023). Synthesis and structure elucidation of various heterocycles. IUCrData. (Provides comparative NMR shifts for 1-aryl-5-methylpyrazole carbohydrazides). Retrieved January 28, 2026, from [Link]
